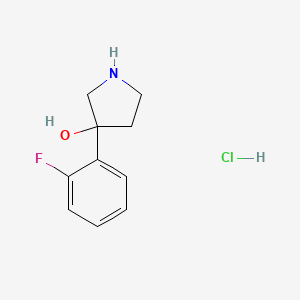

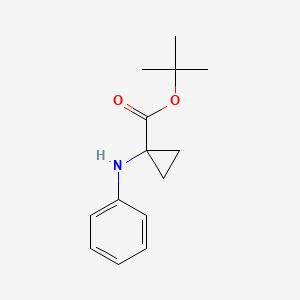

![molecular formula C12H14N2O2 B2745042 9,10-Dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one CAS No. 1020242-85-6](/img/structure/B2745042.png)

9,10-Dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“9,10-Dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one” is a complex organic compound . It contains a total of 32 bonds, including 18 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 3 six-membered rings, 1 eight-membered ring, 1 ten-membered ring, 1 twelve-membered ring, 1 urea (-thio) derivative, and 1 ether (aromatic) .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 13-[N-aryl (N, N-diethyl)-aminocarbonyl]-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo [7.3.1.0 2,7]trideca-2,4,6-trienes were synthesized by three-component condensations of acetoacetic acid N-aryl (N, N-diethyl)amides with salicylaldehyde and thiourea in EtOH in the presence of a sodium-bisulfate catalyst .Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using X-ray diffraction structure analysis . The structure was solved using the SHELXS program and refined by anisotropic full-matrix least-squares methods over F2 for all nonhydrogen atoms using the SHELXL program .Scientific Research Applications

Synthesis and Molecular Structure

The compound 9,10-Dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one has been studied for its synthesis and molecular structure. For example, a related derivative, 10,11-Dimethyl-9-(coumarin-3 -yl)-12-ethoxycarbonyl-8-oxa-10-azatricyclo[7,3,1.02.7]trideca-2,4,6-11-tetraene, was synthesized and its molecular structure established by x-ray crystallography (Soldatenkov et al., 1996).

Synthetic Applications

The compound has been utilized in various synthetic applications. For example, (+)‐(1R,2S,9S)‐11‐Methyl‐7,11‐Diazatricyclo[7.3.1.02,7]Tridecane, a sparteine surrogate, has been synthesized from related compounds (Dixon et al., 2006). Furthermore, research has demonstrated the formation of oxygen-bridged heterocycles in the Hantzsch synthesis using similar compounds (Svetlik et al., 1988).

Molecular Interactions and Structures

Studies on the molecular interactions and structures of related compounds have been conducted. For instance, two polycyclic compounds derived from a Diels-Alder reaction, closely related to the target compound, were analyzed for their conformations and interactions through classical hydrogen bonds and C-H.O contacts (Zukerman-Schpector et al., 2001).

Chemical Synthesis Techniques

Research has also focused on the development of efficient chemical synthesis techniques involving compounds similar to 9,10-Dimethyl-8-oxa-10,12-diazatricyclo. For instance, a study on the one-pot synthesis of 13‐Acetyl‐9‐methyl‐11‐oxo(or thioxo)‐8‐oxa‐10,12‐diazatricyclo[7.3.1.02,7]trideca‐2,4,6‐trienes under microwave irradiation reveals advances in synthesis methods (Cheng et al., 2012).

Photolysis and Valence Isomerization

The compound and its derivatives have been utilized in studies involving photolysis and valence isomerization. For example, 3-Azatricyclo [4.1.0.02.5] hept-3-ene derivatives, closely related to the compound , were used as synthons for fully unsaturated monocyclic seven-membered heterocyclic rings, demonstrating the compound's potential in complex chemical transformations (Kurita et al., 1987).

Environmental Applications

Additionally, the compound and its analogs have been considered for environmentally benign applications. A study on the transition metal-free one-pot cascade synthesis of 7-oxa-2-azatricyclo[7.4.0.0(2,6)]trideca-1(9),10,12-trien-3-ones from biomass-derived levulinic acid under mild conditions illustrates the compound's role in green chemistry (Jha et al., 2013).

Future Directions

The compound and its derivatives have shown promising anti-inflammatory activity , suggesting potential applications in the development of nonsteroidal anti-inflammatory drugs. Further studies are needed to explore its potential therapeutic applications and to fully understand its mechanism of action.

Properties

IUPAC Name |

9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12-7-9(13-11(15)14(12)2)8-5-3-4-6-10(8)16-12/h3-6,9H,7H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJBQYMNVOAPJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=CC=CC=C3O1)NC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

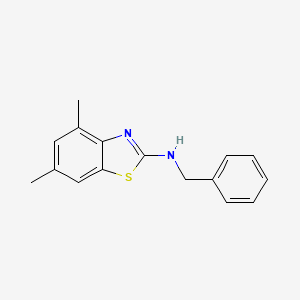

![(Z)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2744968.png)

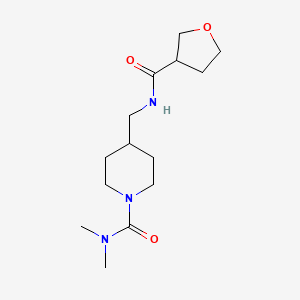

![N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B2744969.png)

![3-(3-fluorophenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2744972.png)

![[4-(1H-Imidazol-4-yl)phenyl]methanol](/img/structure/B2744973.png)

![6-Isopropyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2744975.png)

![2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2744976.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2744978.png)